molecular formula C12H10N2O2 B2627418 3-[(Pyridin-4-yl)amino]benzoic acid CAS No. 89990-32-9

3-[(Pyridin-4-yl)amino]benzoic acid

Cat. No.: B2627418
CAS No.: 89990-32-9
M. Wt: 214.224
InChI Key: XZGYYDNYYBXBMG-UHFFFAOYSA-N
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Description

3-[(Pyridin-4-yl)amino]benzoic acid (CAS 89990-32-9) is a high-purity benzoic acid derivative characterized by the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol. This compound serves as a versatile chemical building block in pharmaceutical research and organic synthesis, particularly valuable for constructing molecular architectures with potential biological activity . Its structure, featuring both a carboxylic acid and a pyridinyl-amino group, allows for diverse chemical modifications and makes it a candidate for developing novel therapeutic agents. As a research compound, it is exclusively intended for use in laboratory settings. Its primary applications include serving as a synthetic intermediate in medicinal chemistry projects and being investigated for its potential in various biological assays. The product is offered with a typical purity of ≥95% and is supplied as a powder. It is essential to handle this material with appropriate safety precautions; it may be harmful if swallowed and could cause skin and eye irritation . Handling and Storage: For safe handling, always wear protective gloves, clothing, and eye/face protection. Avoid breathing its dust and use only in a well-ventilated area. In case of contact with eyes or skin, rinse cautiously with water for several minutes. Store the product in a cool, well-ventilated place in a tightly closed container . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-(pyridin-4-ylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGYYDNYYBXBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 3-[(Pyridin-4-yl)amino]benzoic Acid

The direct formation of the diarylamine linkage in this compound can be achieved through several established chemical strategies. These methods focus on the efficient construction of the C-N bond between the pyridine (B92270) and benzoic acid moieties.

Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. While direct synthesis of this compound via this method is challenging due to the need for a direct aryl-aryl amine linkage, related compounds can be synthesized. For instance, the reaction of an aldehyde or ketone with an amine can be accomplished using various reducing agents. organic-chemistry.org

Common reagents and conditions for reductive amination include:

Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (Na(OAc)3BH) youtube.com

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) youtube.com

The Leuckart reaction, which uses formic acid as both the H+ source and the reductant youtube.com

A typical procedure involves the stepwise formation of an imine in a solvent like methanol, followed by reduction with a borohydride reagent. organic-chemistry.org However, the direct synthesis of N-substituted 3-amino-4-halopyridines can be problematic, as standard reductive amination conditions often result in poor conversion or complete failure. nih.gov This difficulty is attributed to the basicity of the aminopyridine, which can buffer the reaction and hinder imine formation or reduction. nih.gov To overcome these challenges, specialized protocols using strong acids like trifluoroacetic acid and trimethylsilyl trifluoromethanesulfonate have been developed to facilitate the reaction. nih.gov

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for the synthesis of diarylamines. In the context of this compound, this would typically involve the reaction of a 4-halopyridine with 3-aminobenzoic acid. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with a good leaving group (like a halogen) at the 2- or 4-position. youtube.com

The mechanism proceeds via the addition of the nucleophile (the amino group of 3-aminobenzoic acid) to the pyridine ring, forming a stable intermediate resonance structure where the negative charge is delocalized onto the nitrogen atom of the pyridine ring. youtube.com Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the final product. The reaction is generally favored when the incoming nucleophile is a stronger base than the leaving group. youtube.com Intramolecular nucleophilic aromatic substitution has also been observed in the rearrangement of 4-amino-3-halo-pyridines. nih.gov

Reactant 1Reactant 2ConditionsProductNotes
4-Halopyridine3-Aminobenzoic acidBase, Solvent (e.g., DMF, Dioxane)This compoundThe pyridine ring is activated towards nucleophilic attack at the 4-position.
3-Halo-4-aminopyridineAcyl ChlorideTriethylaminePyridin-4-yl α-substituted acetamideAn example of an intramolecular SNAr rearrangement. nih.gov

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-N bonds and are widely used in the synthesis of pharmaceuticals and other complex organic molecules. dntb.gov.uaacs.org Reactions such as the Buchwald-Hartwig amination are particularly well-suited for the synthesis of this compound.

This reaction involves the coupling of an aryl halide or triflate (e.g., a 4-halopyridine) with an amine (3-aminobenzoic acid) in the presence of a palladium catalyst, a phosphine ligand, and a base. acs.org The catalytic cycle typically involves oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the palladium(0) catalyst. acs.org

Various transition metals, including palladium, nickel, and iron, can catalyze such cross-coupling reactions. acs.org Copper-catalyzed reactions have also been shown to be effective for aerobic oxidative amination processes. beilstein-journals.org

Catalyst SystemLigandBaseReactantsProductRef.
Pd(OAc)₂PPh₃Na₂CO₃Aryl Boronic Acid, Aryl BromideBiaryl compound acs.org
Pd[P(t-Bu)₃]₂P(t-Bu)₃-Aryl Boronic Acid, Aryl BromideBiaryl compound acs.org
CuO/CuAl₂O₄-D-glucose2-Aminopyridine (B139424), Phenylacetylene, BenzaldehydeN-fused Pyridines beilstein-journals.org
Pd/Fe₃O₄-NaOHAryl Bromide, Aryl SiloxaneBiaryl compound mdpi.com

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound can be chemically modified at two primary locations: the benzoic acid moiety and the pyridine ring. These modifications allow for the generation of a library of analogues with potentially diverse properties.

The carboxylic acid group of the benzoic acid ring is a versatile functional handle that can be transformed into a variety of other functional groups. Standard organic transformations can be employed to create esters, amides, and other derivatives.

Esterification : The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

Amidation : Reaction of the carboxylic acid with an amine, often activated by a coupling reagent such as HBTU or HATU, yields the corresponding amide. acs.org For example, 4,4'-(isophthaloylbis(azanediyl))dibenzoic acid has been synthesized by reacting 4-aminobenzoic acid with isophthaloyl dichloride. researchgate.net

Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LAH).

Ring Functionalization : Further substitution on the benzoic acid ring can be achieved through electrophilic aromatic substitution reactions, though the directing effects of the existing amino and carboxyl groups must be considered. For example, 3-amino-4-methylbenzoic acid has been used as a starting material to synthesize more complex derivatives. google.com

Starting MaterialReagent(s)Product TypeRef.
p-Aminobenzoic acidPhthalic anhydride, Acetic acid4-(1,3-dioxoisoindolin-2-yl)benzoic acid researchgate.net
4-(1,3-dioxoisoindolin-2-yl)benzoic acidThionyl chloride, Primary amineAmide derivative researchgate.net
3-Amino-4-methylbenzoic acidCyanamide, HClGuanidine derivative google.com
2-Formylbenzoic acid4-Aminobenzoic acid, KCN4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid mdpi.com

The pyridine ring can also be modified to introduce various substituents. The electronic nature of the pyridine ring generally directs electrophilic substitution to the 3-position, while nucleophilic substitution is favored at the 2- and 4-positions. youtube.com

Electrophilic Aromatic Substitution : Reactions such as nitration, halogenation, and sulfonation can introduce functional groups onto the pyridine ring, although harsher conditions are often required compared to benzene (B151609).

Nucleophilic Aromatic Substitution : As previously discussed, halogens at the 2- or 4-positions can be displaced by various nucleophiles to introduce new substituents.

Lithiation and Subsequent Quench : Directed ortho-metalation can be used to introduce substituents at specific positions. For example, carbamate groups can serve as directing groups for lithiation at the 4-position of a 3-aminopyridine ring, followed by quenching with an electrophile to introduce a halogen. nih.gov

The synthesis of N-substituted 3-amino-4-halopyridines is a key step for accessing various heterocyclic systems like imidazopyridines. nih.gov These intermediates can be prepared via a multi-step sequence involving protection of the amino group, directed lithiation and halogenation, and finally deprotection. nih.gov

Substitution at the Amine Linker

The secondary amine bridge in this compound is a key site for further functionalization, allowing for the introduction of various substituents to modulate the molecule's properties. Common transformations at this position include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the amine linker can be achieved through several methods. Classical approaches involve the use of alkyl halides in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. More contemporary methods might employ reductive amination with aldehydes or ketones. For pyridine-containing diarylamines, specialized catalytic systems may be required to achieve selective alkylation. For instance, mechanochemically activated magnesium(0) metal has been shown to be a highly active mediator for the direct C-4 alkylation of pyridines, though N-alkylation of the exocyclic amine would proceed via different mechanisms, likely involving nucleophilic substitution organic-chemistry.org. The choice of reagents and conditions is crucial to avoid competing reactions, such as alkylation of the pyridine nitrogen nih.govresearchgate.netyoutube.com. Silver-tetrafluoroborate (AgBF₄) or tetrafluoroboric acid (HBF₄) have been used to catalyze the ortho-alkylation of diarylamines with styrenes, indicating that under certain conditions, C-H activation of the aromatic rings can compete with N-alkylation nih.gov.

N-Acylation: The amine linker can be readily acylated using acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, to form the corresponding amide. This reaction is typically high-yielding and serves to introduce a carbonyl group, which can alter the electronic properties and steric bulk around the nitrogen atom. Such modifications can be important in the synthesis of more complex molecules where the amide bond provides structural rigidity or a site for further chemical elaboration.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound most commonly relies on the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds wikipedia.orgyoutube.com. This reaction involves the coupling of an aryl halide (or triflate), in this case, a 3-halobenzoic acid derivative, with an amine, 4-aminopyridine (B3432731). The efficiency of this process is highly dependent on the careful optimization of several parameters.

The choice of solvent plays a critical role in the outcome of the Buchwald-Hartwig amination by influencing the solubility of reactants, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle whiterose.ac.uk. Toluene and 1,4-dioxane are commonly employed solvents for this type of cross-coupling nih.gov. The polarity and coordinating ability of the solvent can affect the equilibrium between different catalyst species and the rates of oxidative addition and reductive elimination whiterose.ac.uk. For instance, in a study on the amination of a benzyl-protected benzimidazole, switching from toluene to dioxane resulted in a slight increase in catalyst activity, leading to 100% conversion researchgate.net. The reaction kinetics are influenced by temperature, reactant concentrations, and the nature of the solvent. Microwave-assisted synthesis has been shown to accelerate reaction times significantly in some palladium-catalyzed aminations researchgate.net.

The following table illustrates the effect of solvent on the yield of a representative Buchwald-Hartwig amination reaction.

SolventConversion (%)Reference
Toluene91 researchgate.net
Dioxane100 researchgate.net

The heart of the Buchwald-Hartwig amination is the palladium catalyst, which is typically formed in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand researchgate.netnih.govresearchgate.net. The nature of the ligand is paramount for a successful transformation, as it influences the catalyst's stability, activity, and selectivity wikipedia.orgresearchgate.net. Sterically hindered and electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and prevent catalyst deactivation researchgate.net.

Generations of ligands have been developed to broaden the scope of the Buchwald-Hartwig amination wikipedia.org. For the coupling of heterocyclic amines, bulky biarylphosphine ligands such as XPhos, SPhos, and RuPhos have proven to be particularly effective nih.govnih.gov. In an optimization study for the coupling of a benzimidazole derivative, XPhos was found to be superior to bidentate ligands like BINAP and DPEphos researchgate.net. The choice of base is also critical, with common choices including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) nih.govnih.govrsc.org.

The table below presents a comparison of different phosphine ligands in a model Buchwald-Hartwig amination reaction.

LigandCatalyst PrecursorBaseSolventConversion (%)Reference
BINAPPd(OAc)₂Cs₂CO₃TolueneLow researchgate.net
DPEphosPd(OAc)₂Cs₂CO₃TolueneLow researchgate.net
XPhosPd(OAc)₂Cs₂CO₃Toluene91 researchgate.net
XPhosPd(OAc)₂Cs₂CO₃Dioxane100 researchgate.net

Transitioning a synthetic route from a laboratory scale to produce larger quantities for research purposes presents several challenges. For palladium-catalyzed reactions, factors such as cost of the catalyst and ligand, reaction time, and purification methods become more critical. The development of highly active catalysts allows for lower catalyst loadings, which is economically advantageous for scale-up. Microwave-assisted synthesis has been explored for the scale-up of Buchwald-Hartwig aminations, demonstrating the potential for rapid and efficient production of gram quantities of material researchgate.net. The use of robust and air-stable pre-catalysts can also simplify the reaction setup and improve reproducibility on a larger scale. A practical, chromatography-free synthesis for a chemokine receptor antagonist was developed, highlighting a scalable Buchwald-Hartwig amination as a key step researchgate.net.

Chemical Reactivity and Derivative Formation

The chemical reactivity of this compound is dictated by its constituent functional groups: the pyridine ring, the benzoic acid moiety, and the secondary amine linker.

Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. This transformation can significantly alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions researchgate.net. The secondary amine linker could also be susceptible to oxidation under stronger conditions, potentially leading to undesired side products.

Reduction: The carboxylic acid group of the benzoic acid moiety can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation provides a route to a different class of derivatives with altered solubility and biological activity profiles. Catalytic hydrogenation, often with a palladium catalyst on carbon (Pd/C), can be used to reduce nitro groups if they were present as precursors to the amine functionality in the synthesis of related aniline derivatives nih.gov. A green approach for the production of 3-aminobenzoic acid from 3-nitrobenzaldehyde involves a one-pot oxo-reduction process in subcritical water, demonstrating simultaneous reduction of a nitro group and oxidation of an aldehyde mdpi.com. While not directly applicable to the fully formed this compound, this illustrates potential reduction-oxidation pathways on related precursors.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid functional group in this compound is a key site for chemical modification, readily undergoing esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating esters and amides, which are prevalent in pharmaceuticals and materials science.

Esterification:

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction involves the protonation of the carboxyl group, followed by nucleophilic attack from the alcohol. The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. libretexts.org For example, the esterification of a similar compound, p-aminobenzoic acid, with ethanol is effectively catalyzed by concentrated sulfuric acid. libretexts.org The general procedure involves dissolving the carboxylic acid in the alcohol and adding a catalytic amount of a strong acid. libretexts.orgiajpr.com

Alternatively, more reactive derivatives of the carboxylic acid, such as an acyl chloride, can be prepared and subsequently reacted with an alcohol. This method avoids the equilibrium limitations of Fischer esterification. Another approach involves the use of coupling agents that activate the carboxylic acid for reaction with the alcohol. For instance, 4-dimethylaminopyridine (DMAP) is a highly effective catalyst for esterifications, particularly when using anhydrides. wikipedia.org

Table 1: General Conditions for Esterification of Benzoic Acid Derivatives

Method Reagents Catalyst Conditions Reference
Fischer Esterification Alcohol (e.g., Ethanol) Concentrated H₂SO₄ Reflux libretexts.org
Acyl Halide Route Thionyl Chloride (SOCl₂), then Alcohol None Varies google.com

Amidation:

The formation of amides from this compound involves the reaction of its carboxylic acid group with a primary or secondary amine. Direct condensation of the carboxylic acid and amine is possible but often requires high temperatures and is generally inefficient. rsc.org More commonly, the carboxylic acid is activated to facilitate the reaction.

A variety of modern coupling reagents have been developed for amide bond formation under mild conditions. These reagents, such as carbodiimides (e.g., EDC) or phosphonium salts (e.g., PyBOP), convert the carboxylic acid into a more reactive intermediate in situ, which is then readily attacked by the amine. researchgate.net

Another effective method for direct amidation involves the use of titanium tetrachloride (TiCl₄) or titanium tetrafluoride (TiF₄) as a promoter or catalyst. rsc.orgresearchgate.netnih.gov For instance, a general procedure for amidation involves treating a carboxylic acid and an amine with TiCl₄ in a solvent like pyridine at elevated temperatures, which can produce amides in moderate to excellent yields. nih.gov Recent developments have shown that catalytic amounts of TiF₄ in toluene can also effectively promote the direct amidation of both aromatic and aliphatic carboxylic acids with various amines. rsc.orgresearchgate.net

Table 2: Reagents and Conditions for Amidation of Carboxylic Acids

Method Reagents Solvent Conditions Reference
TiCl₄ Mediated Carboxylic Acid, Amine, TiCl₄ Pyridine 85 °C nih.gov
TiF₄ Catalyzed Carboxylic Acid, Amine, TiF₄ (5-10 mol%) Toluene Reflux rsc.orgresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitutions on Ring Systems

The structure of this compound contains two distinct aromatic rings—a substituted benzene ring and a pyridine ring—each with different susceptibilities to aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr):

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring.

On the Benzoic Acid Ring: This ring is substituted with a carboxylic acid group (-COOH) and an amino group (-NH-).

The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. wikipedia.org

The carboxylic acid group is a deactivating group and is meta-directing because it withdraws electron density from the ring.

The positions ortho to the strong activating -NH- group (positions 2 and 6) and para (position 4) are the most activated. Since the para position is already substituted, electrophilic attack is most likely to occur at the positions ortho to the amino group. The directing effects of the two groups are therefore synergistic, strongly favoring substitution at the positions ortho and para to the activating amino group.

On the Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. wikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Furthermore, under the acidic conditions often used for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further increases its electron-withdrawing effect and makes the ring even more unreactive. wikipedia.org Direct electrophilic substitution on pyridine is often described as nearly impossible without specific modifications. wikipedia.org One strategy to overcome this is to first convert the pyridine to a pyridine-N-oxide, which activates the ring for electrophilic attack, followed by reduction of the N-oxide. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally favored on electron-deficient rings, particularly those with strong electron-withdrawing groups.

On the Benzoic Acid Ring: The benzene ring in this compound lacks strong electron-withdrawing groups and a suitable leaving group, making it generally unreactive towards SNAr.

On the Pyridine Ring: The pyridine ring is inherently electron-deficient and is more susceptible to nucleophilic attack than the benzene ring. Nucleophilic attack typically occurs at the positions ortho and para to the ring nitrogen. Therefore, if a suitable leaving group (like a halide) were present on the pyridine ring of a derivative, it could potentially be displaced by a strong nucleophile.

Advanced Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for elucidating the structure and properties of molecules. By interacting with electromagnetic radiation, molecules provide a fingerprint of their composition and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for 3-[(Pyridin-4-yl)amino]benzoic acid is not widely published in readily accessible literature, the expected chemical shifts can be predicted based on the analysis of similar structures, such as 3-aminobenzoic acid and 4-aminobenzoic acid.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzoic acid ring and the pyridine (B92270) ring. The protons on the benzoic acid moiety would likely appear in the aromatic region (approximately 7.0-8.5 ppm), with their exact shifts and splitting patterns determined by their position relative to the carboxylic acid and amino groups. The protons on the pyridine ring would also resonate in the aromatic region, typically at slightly different chemical shifts due to the influence of the nitrogen atom. The N-H proton of the amino linker would likely appear as a broader singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carboxyl carbon, the carbons of the benzoic acid ring, and the carbons of the pyridine ring. The chemical shifts of these carbons would be influenced by the electron-withdrawing and electron-donating effects of the substituents.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals by showing correlations between neighboring protons and between protons and their directly attached carbons, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)~12-13 (broad s)~167-170
Benzoic Acid Ring Protons~7.0-8.5 (m)~115-150
Pyridine Ring Protons~7.0-8.8 (m)~110-155
Amino (NH)Variable (broad s)-

Note: These are predicted values based on analogous compounds and are subject to solvent and concentration effects.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be expected to exhibit several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid group, often overlapping with the N-H stretching vibration of the secondary amine. A sharp, strong absorption around 1700-1680 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1600-1450 cm⁻¹ region. Bending vibrations for C-H and N-H bonds would be observed at lower wavenumbers.

Raman spectroscopy would provide complementary information. While the C=O stretch is typically strong in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic rings are usually strong in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)Weak
Amine (N-H)Stretching~3300-3400Weak
Carbonyl (C=O)Stretching~1700-1680 (strong)Moderate
Aromatic (C=C/C=N)Stretching~1600-1450 (multiple bands)Strong
C-NStretching~1350-1250Moderate
O-HBending~1440-1395Weak
N-HBending~1650-1550Moderate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, the principal electronic transitions are typically π → π* and n → π*.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, likely between 200 and 400 nm. The exact positions of the absorption maxima (λ_max) would depend on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals. The presence of the extended conjugated system, encompassing both the benzoic acid and pyridine rings linked by the amino group, would likely result in a red shift (shift to longer wavelengths) compared to the individual parent molecules.

Based on data for similar compounds like 3-aminobenzoic acid, which has absorption maxima around 226 nm and 272 nm, it is anticipated that this compound would exhibit a complex spectrum with multiple absorption bands reflecting the different electronic transitions possible within the molecule.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the molecular formula of a compound by providing a very precise measurement of its mass-to-charge ratio (m/z). This high precision allows for the determination of the elemental composition.

For this compound, with a molecular formula of C₁₂H₁₀N₂O₂, the expected exact mass can be calculated. HRMS analysis would be expected to show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻ in the mass spectrum, depending on the ionization technique used (e.g., ESI+ or ESI-). The experimentally measured m/z value should match the calculated value to within a very small tolerance (typically < 5 ppm), thus confirming the elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum could also provide further structural information.

Crystallographic Analysis of Solid-State Structures

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information for a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry

For 3-(4-Pyridyl)benzoic acid, single-crystal X-ray diffraction studies have revealed a non-planar molecular geometry. The dihedral angle between the benzene (B151609) and pyridine rings is approximately 32.14(7)°. The carboxylic acid group is also slightly twisted with respect to the benzene ring. In the crystal lattice, molecules are linked by intermolecular O-H···N hydrogen bonds, forming infinite chains.

It is highly probable that this compound would also adopt a non-planar conformation due to steric hindrance and the electronic interactions between the two aromatic rings and the amino linker. The presence of the N-H and COOH groups would likely lead to a rich network of hydrogen bonding in the solid state, influencing the crystal packing. A detailed single-crystal X-ray diffraction study would be necessary to determine the precise bond lengths, bond angles, and intermolecular interactions for this specific compound.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The structural framework of this compound is conducive to a variety of intermolecular interactions that dictate its solid-state architecture. The primary interactions are hydrogen bonds, with the carboxylic acid group acting as a hydrogen bond donor and the pyridine nitrogen atom serving as a primary acceptor. The secondary amine bridge also participates as a hydrogen bond donor.

In the crystalline state, these molecules often form hydrogen-bonded synthons. A common motif involves the dimerization of the carboxylic acid groups, creating a robust R(2)²(8) ring motif. Additionally, hydrogen bonds between the carboxylic acid's hydroxyl group and the pyridyl nitrogen atom (O-H···N) and between the secondary amine and a carbonyl oxygen (N-H···O) contribute to the formation of extended one-, two-, or three-dimensional networks.

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice, is a phenomenon of significant interest for this compound. Each polymorph, while chemically identical, will exhibit distinct physical properties, including melting point, solubility, and stability. The specific arrangement of molecules, or crystal packing, is a direct consequence of the balance of intermolecular forces discussed previously.

The conformational flexibility of the molecule, particularly the torsion angle between the benzoic acid and pyridine rings, allows for different packing arrangements. Variations in crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, can lead to the isolation of different polymorphic forms. The study of these polymorphs often involves techniques like X-ray diffraction, which provides definitive information on the crystal structure, and thermal analysis methods like differential scanning calorimetry (DSC) to identify phase transitions between forms.

The analysis of the crystal packing reveals how the hydrogen-bonding motifs and π-π stacking interactions are organized in three dimensions. Different polymorphs may exhibit variations in the dimensionality of their hydrogen-bonded networks or different modes of π-π stacking, leading to significant differences in their macroscopic properties.

Supramolecular Chemistry and Crystal Engineering

The dual functional nature of this compound, possessing both a carboxylic acid and a basic pyridine ring, makes it an excellent candidate for the formation of co-crystals and salts through crystal engineering. The design principles for these multicomponent crystalline materials rely on the predictable nature of supramolecular synthons.

For co-crystal formation, the carboxylic acid group can form robust hydrogen bonds with complementary functional groups on a co-former molecule, such as amides, other carboxylic acids, or alcohols. The pyridine ring, in turn, can act as a hydrogen bond acceptor. By selecting co-formers with specific functionalities, it is possible to design and construct novel crystalline solids with tailored architectures and properties.

Salt formation occurs when there is a proton transfer from the carboxylic acid of this compound to a basic co-former, or from an acidic co-former to the pyridine nitrogen. The pKa difference between the interacting components is a key factor in predicting whether a co-crystal (neutral components) or a salt (ionic components) will be formed. The resulting ionic interactions in salts add another layer of control over the crystal packing.

Table 1: Supramolecular Synthon Design with this compound

Functional Group of Co-formerExpected Synthon with Carboxylic AcidExpected Synthon with Pyridine Ring
Carboxylic AcidAcid-Acid HomodimerAcid-Pyridine Heterosynthon
AmideAcid-Amide HeterosynthonAmide-Pyridine Hydrogen Bond
AlcoholAcid-Alcohol HeterosynthonAlcohol-Pyridine Hydrogen Bond
Amine (basic)Salt formation (proton transfer)N/A

The formation of ordered structures from individual molecules of this compound is a process of self-assembly, driven by the spontaneous formation of non-covalent interactions. In solution, the nature of the solvent plays a critical role. In non-polar solvents, the strong hydrogen bonding between carboxylic acid groups is likely to dominate, potentially leading to the formation of dimeric species. In more polar, protic solvents, competition from solvent molecules can disrupt these interactions, leading to different aggregation states.

In the solid state, self-assembly is observed during the crystallization process. As the solvent evaporates or the temperature is lowered, the molecules organize themselves into a thermodynamically stable, low-energy crystal lattice. The final structure is a result of a complex interplay between kinetic and thermodynamic factors during nucleation and crystal growth. The principles of self-assembly are fundamental to controlling the polymorphism and crystal habit of the material.

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. The directional and specific nature of hydrogen bonding makes it an attractive tool for the bottom-up construction of these materials. This compound is a promising building block for HOFs due to its ability to form well-defined and directional hydrogen bonds.

The combination of the carboxylic acid dimer synthon and the potential for hydrogen bonding to the pyridine nitrogen allows for the creation of extended, porous networks. By carefully selecting the geometry of the building block and potentially introducing other co-formers, it is possible to design HOFs with specific pore sizes and functionalities. The fabrication of HOFs from this compound would typically involve crystallization from a suitable solvent system, where the self-assembly process leads to the formation of the desired porous framework. These materials have potential applications in areas such as gas storage, separation, and catalysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic behavior of molecules. For 3-[(Pyridin-4-yl)amino]benzoic acid, these calculations can predict a range of properties, from the distribution of electrons to the energies of molecular orbitals, which are fundamental to understanding its reactivity and potential applications.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining the optimized molecular geometry and the distribution of electron density.

A molecular electrostatic potential (MEP) map, generated from DFT calculations, would visually represent the regions of positive and negative electrostatic potential. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine (B92270) ring, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the carboxylic acid and the amino group, highlighting potential hydrogen bond donor sites.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoic acid moiety, while the LUMO may be distributed over the electron-deficient pyridine ring. The energy of the HOMO-LUMO gap can be calculated using DFT. Studies on related aromatic compounds suggest that the introduction of both electron-donating and electron-withdrawing groups can modulate the HOMO-LUMO gap.

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)

ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-2.1
HOMO-LUMO Gap (ΔE)4.1

Note: The values in this table are illustrative and based on typical values for similar aromatic compounds. Actual values would need to be determined by specific DFT calculations for this compound.

Prediction of Spectroscopic Properties (NMR Shielding, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic properties, which is invaluable for the characterization of new compounds.

NMR Shielding: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the isotropic shielding constants of atomic nuclei. These can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). For this compound, predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons of the benzoic acid and pyridine rings. The chemical shifts would be influenced by the electronic environment of each nucleus, providing a detailed map of the molecule's structure. For instance, the protons on the pyridine ring would likely appear at a lower field (higher ppm) compared to those on the benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the interpretation of experimental infrared (IR) and Raman spectra. The predicted frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, characteristic vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, the N-H stretching of the amino group, and the C=C and C=N stretching of the aromatic rings. Comparing the calculated vibrational spectrum with an experimental one can help to confirm the molecular structure and identify specific functional groups.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations allow for the exploration of the conformational flexibility and dynamic behavior of molecules in various environments.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound. The molecule has several rotatable bonds, including the C-N bond connecting the two aromatic rings and the C-C bond of the carboxylic acid group. This leads to the possibility of multiple conformers with different spatial arrangements and energies.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing insights into the dynamic processes that occur at the molecular level.

Prediction of Non-Linear Optical (NLO) Properties

The prediction of non-linear optical (NLO) properties through computational methods offers significant insights into a molecule's potential for applications in optoelectronics, such as in optical switches and data storage. For This compound , these properties are largely dictated by its electronic structure, specifically the presence of a donor-π-acceptor (D-π-A) system. In this molecule, the benzoic acid moiety can act as an electron-accepting group, while the pyridinylamino group can function as an electron-donating group, with the phenyl ring serving as the π-conjugated bridge.

Theoretical investigations into the NLO properties of this compound would typically involve quantum chemical calculations, such as those based on Density Functional Theory (DFT). These calculations can predict key parameters that govern NLO response, including the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A high value for the first-order hyperpolarizability is indicative of a strong NLO response.

The computational approach would involve:

Geometry Optimization: The three-dimensional structure of This compound is first optimized to its lowest energy state.

Electronic Property Calculation: Using a suitable basis set, such as 6-311++G(d,p), the electronic properties are calculated.

NLO Parameter Prediction: The dipole moment, polarizability, and hyperpolarizability values are derived from the calculated electronic structure.

The relationship between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is also crucial. A smaller HOMO-LUMO energy gap generally correlates with a higher NLO activity due to increased intramolecular charge transfer.

Table 1: Hypothetical NLO Properties of this compound

This table illustrates the type of data that would be generated from a DFT-based NLO property prediction for the target compound.

ParameterSymbolHypothetical ValueUnit
Dipole Momentμ4.5Debye
Average Polarizabilityα25.0 x 10-24esu
First-Order Hyperpolarizabilityβ150.0 x 10-30esu
HOMO-LUMO Energy GapΔE4.2eV

Structure-Activity Relationship (SAR) Modeling and Chemoinformatics

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For This compound , a QSAR study would require a dataset of structurally similar compounds with experimentally determined biological activities against a specific target.

The process for deriving a QSAR model for a series of analogs of This compound would involve:

Data Collection: Assembling a dataset of compounds with the same biological mechanism and their corresponding activity data (e.g., IC50 or EC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a model that correlates the descriptors with biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A derived QSAR model could be represented by an equation such as: pIC50 = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

Such a model would allow for the prediction of the biological activity of new, unsynthesized derivatives of This compound , guiding the design of more potent compounds. QSAR studies on related para-aminobenzoic acid derivatives have indicated that electronic parameters often play a significant role in their biological activity. chitkara.edu.in

Pharmacophore Modeling for Biological Target Interaction Prediction

Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for This compound would be developed based on its potential interactions with a target receptor.

This can be achieved through two main approaches:

Ligand-Based Pharmacophore Modeling: If a set of active molecules with a common target is known, their structures can be superimposed to identify common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Structure-Based Pharmacophore Modeling: If the 3D structure of the biological target is available (e.g., from X-ray crystallography), a pharmacophore model can be generated based on the key interaction points within the active site.

For This compound , a hypothetical pharmacophore model might include:

A hydrogen bond acceptor feature from the nitrogen atom in the pyridine ring.

A hydrogen bond donor feature from the amino group.

An aromatic feature from the pyridine or phenyl ring.

A hydrogen bond donor/acceptor feature from the carboxylic acid group.

Table 2: Potential Pharmacophoric Features of this compound

FeatureMoietyPotential Interaction
Hydrogen Bond AcceptorPyridine NitrogenInteraction with donor residues in a target's active site.
Hydrogen Bond DonorAmino Group (N-H)Interaction with acceptor residues in a target's active site.
Aromatic RingPyridine Ringπ-π stacking interactions.
Aromatic RingPhenyl Ringπ-π stacking or hydrophobic interactions.
Hydrogen Bond DonorCarboxylic Acid (O-H)Interaction with acceptor residues.
Hydrogen Bond AcceptorCarbonyl Oxygen (C=O)Interaction with donor residues.

This model could then be used to screen large compound libraries to identify novel molecules with the potential to bind to the same target.

Virtual Screening and Ligand-Based Drug Design Principles

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When the structure of the target is unknown, ligand-based virtual screening is employed. In this approach, a known active molecule, such as This compound , is used as a template to find other compounds with similar properties.

The primary methods for ligand-based virtual screening include:

Similarity Searching: This involves calculating the chemical similarity between This compound and molecules in a database using 2D or 3D fingerprints. Compounds with a high similarity score are selected for further investigation.

Pharmacophore-Based Screening: A pharmacophore model derived from This compound (as described in the previous section) is used as a 3D query to search for molecules that match the required chemical features.

The principles of ligand-based drug design hinge on the "similar property principle," which posits that molecules with similar structures are likely to have similar biological activities. Therefore, by using This compound as a starting point, virtual screening can efficiently identify a diverse set of new chemical entities that may exhibit the desired therapeutic effect. The identified "hits" from the virtual screen would then be subjected to further computational analysis, such as molecular docking (if a target structure is later identified) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, before being prioritized for chemical synthesis and biological testing.

Coordination Chemistry and Metal Complex Formation

Ligand Design and Coordination Modes of 3-[(Pyridin-4-yl)amino]benzoic Acid

The dual-functionality of this compound allows for a rich variety of coordination modes, making it an excellent candidate for designing complex, multidimensional structures. Its ability to act as a linker between metal centers is fundamental to the formation of coordination polymers.

The coordination behavior of this compound can be classified based on the number of donor atoms involved in binding to metal centers.

Monodentate Coordination: The ligand can bind to a single metal ion through either the pyridine (B92270) nitrogen atom or one of the carboxylate oxygen atoms.

Bidentate Coordination: It can coordinate to a metal center using both oxygen atoms of the carboxylate group in a chelating fashion. Alternatively, the carboxylate group can bridge two different metal ions.

Polydentate Coordination: In the construction of coordination polymers, the ligand typically acts as a bridging ligand, connecting multiple metal centers. It utilizes the pyridine nitrogen to bind to one metal ion while the carboxylate group coordinates to another. Similar pyridine-dicarboxylate linkers have been shown to exhibit μ₃- or μ₄-ligation, where the carboxylate groups adopt monodentate, bidentate, and bridging bidentate modes, and the pyridine nitrogen also participates in coordination. nih.gov

The distinct electronic properties of the carboxylate and pyridine nitrogen donor sites play a crucial role in determining the structure of the resulting metal complexes.

Carboxylate Donor: Upon deprotonation, the carboxylate group (–COO⁻) becomes a hard donor and a versatile coordination site. It can bind to a metal ion in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand that connects two metal ions. This versatility is a key factor in the formation of diverse network structures.

Pyridine Nitrogen Donor: The nitrogen atom of the pyridine ring acts as a softer donor compared to the carboxylate oxygens. researchgate.net This differential affinity allows for potential selectivity in binding to different types of metal ions, a principle often utilized in the design of heterometallic frameworks. The non-planar arrangement between the pyridine and benzene (B151609) rings, with a dihedral angle that can be significant (e.g., 32.14° in the related 3-(4-Pyridyl)benzoic acid), influences the spatial orientation of these donor sites and the ultimate architecture of the coordination polymer. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The assembly of metal complexes and coordination polymers from this compound typically involves self-assembly processes under specific reaction conditions, followed by thorough characterization to elucidate the resulting structures and properties.

Hydrothermal and solvothermal synthesis are powerful and widely used techniques for the preparation of crystalline coordination polymers, particularly those that are not readily crystallized from simple solutions at ambient temperature. nih.govrsc.org

Hydrothermal Synthesis: This method involves carrying out the crystallization in water at temperatures above its boiling point, using a sealed reaction vessel (autoclave). The increased temperature and pressure enhance the solubility of the reactants and facilitate the formation of high-quality single crystals. nih.gov

Solvothermal Synthesis: This approach is similar to the hydrothermal method but employs an organic solvent or a mixture of solvents instead of water. cmu.edu This allows for the synthesis of materials that may be unstable in water and provides control over the crystal morphology and structure by varying the solvent system. rsc.org For pyridine-carboxylate systems, these methods are effective in promoting the self-assembly of metal ions and organic linkers into stable, extended networks. nih.govnih.gov Reaction parameters such as temperature, reactant concentrations, and pH are critical variables that influence the final product structure. nih.gov

For instance, analysis of related pyridine-carboxylate ligands reveals how they form complex frameworks. The ligand 3-pyridin-4-yl-benzoate has been used to construct three-dimensional metal-organic frameworks with novel (3,6)-connected net topologies. osti.gov The crystallographic data for the closely related compound 3-(4-Pyridyl)benzoic acid illustrates the type of structural information obtained from such analyses.

Interactive Table: Crystallographic Data for the Analogous Compound 3-(4-Pyridyl)benzoic Acid nih.gov

ParameterValue
Chemical FormulaC₁₂H₉NO₂
Molecular Weight199.20
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.839 (3)
b (Å)7.013 (7)
c (Å)19.469 (10)
V (ų)1890 (2)
Z8
Temperature (K)296

This table presents data for 3-(4-Pyridyl)benzoic acid, a structurally similar compound, to exemplify the type of data obtained through crystallographic analysis.

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal center and for probing the nature of the metal-ligand bonds.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to verify the formation of the complex. The coordination of the carboxylate group to a metal ion leads to a characteristic shift in the positions of its asymmetric (νₐₛ) and symmetric (νₛ) stretching bands compared to the free ligand. Similarly, vibrations associated with the pyridine ring (such as C=N and C=C stretching) are also altered upon coordination of the nitrogen atom to the metal center. tubitak.gov.tr

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The spectra of the metal complexes typically show bands corresponding to intra-ligand (π–π*) transitions, as well as potential ligand-to-metal charge transfer (LMCT) bands. For complexes involving transition metals with d-electrons, d-d transitions can also be observed, which are sensitive to the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can be used to characterize the structure in solution. The chemical shifts of the protons and carbons on the ligand change upon coordination, providing insights into the binding sites and the solution-state structure of the complex. nih.gov

Structure-Property Relationships in Coordination Compounds of this compound

The versatile chemical structure of this compound, featuring a pyridine nitrogen atom, a carboxylic acid group, and an amino bridge, allows for the formation of a diverse range of coordination compounds with varied and interesting properties. The interplay between the metal center, the ligand's coordination modes, and the resulting supramolecular architecture dictates the material's physical and chemical characteristics. The following sections explore the structure-property relationships in coordination compounds derived from this ligand, with a focus on magnetic, luminescent, and gas adsorption properties.

Luminescent Properties of Lanthanide and d¹⁰ Metal Complexes

The photoluminescent properties of coordination compounds are of significant interest for applications in sensing, lighting, and medical imaging. Lanthanide and d¹⁰ metal complexes are particularly known for their emissive characteristics.

Lanthanide Complexes: Lanthanide ions (Ln³⁺) exhibit characteristic line-like emission bands resulting from f-f electronic transitions. However, as these transitions are Laporte-forbidden, direct excitation of the lanthanide ion is inefficient. The luminescence is greatly enhanced through the "antenna effect," where an organic ligand, such as this compound, absorbs light and transfers the energy to the emissive excited states of the lanthanide ion. The efficiency of this energy transfer is dependent on the energy gap between the triplet state of the ligand and the excited state of the metal ion.

d¹⁰ Metal Complexes: Coordination complexes containing d¹⁰ metal ions such as Zn(II) and Cd(II) are also often luminescent. The emission in these complexes typically originates from ligand-centered transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) states. The presence of amino groups on the ligand can contribute to the formation of fluorescent metal-organic frameworks (MOFs). These materials can act as fluorescent sensors, for instance, detecting the presence of other metal ions through a quenching effect.

Table 2: Luminescent Properties of Representative Lanthanide and d¹⁰ Metal Complexes with Related Ligands

Complex TypeMetal IonKey PropertyResearch FindingCitation
Lanthanide PolymerTb³⁺High Quantum YieldEfficient sensitization by the ligand results in a quantum yield of 64%.
Lanthanide PolymerEu³⁺Low Quantum YieldPoor energy level matching leads to a low quantum yield of 7%.
d¹⁰ MOFCd(II)FluorescenceForms a 3D framework with notable fluorescence.
d¹⁰ MOFZn(II), Cd(II)SensingCan act as a fluorescent sensor for metal ions like Cu²⁺ and Ag⁺.

Gas Adsorption and Separation Properties in Porous Frameworks

Metal-organic frameworks (MOFs) are a class of porous coordination polymers with potential applications in gas storage and separation. The structure of the organic linker is crucial in determining the pore size, shape, and surface chemistry of the resulting framework. The combination of a rigid pyridine ring and a carboxylate group in this compound makes it a suitable candidate for the construction of porous MOFs.

The gas adsorption properties of a MOF are dictated by its porosity, surface area, and the nature of the pore walls. For example, a Cd(II)-based MOF constructed from the related ligand 3-nitro-4-(pyridin-4-yl)benzoic acid exhibits good selectivity for the separation of CO₂ over N₂. This selectivity is attributed to the specific interactions between the CO₂ molecules and the framework.

In another study, four different porous Cd(II)-MOFs were synthesized, and their CO₂ adsorption capacities were found to be influenced by the anions present in the pores. This highlights that even subtle changes to the composition of the framework can have a significant impact on its gas adsorption properties. The Brunauer-Emmett-Teller (BET) surface areas for these MOFs, calculated from CO₂ adsorption isotherms, ranged from 151.26 to 266.54 m²/g.

Table 3: Gas Adsorption Data for MOFs with Structurally Related Ligands

MOFMetal IonGas AdsorbedKey FindingCitation
MOF with 3-nitro-4-(pyridin-4-yl)benzoic acidCd(II)CO₂/N₂Good separation selectivity (71) for CO₂ over N₂ at 273 K.
Porous MOF 1Cd(II)CO₂Adsorption capacity of 28.30 cm³/g.
Porous MOF 2Cd(II)CO₂Adsorption capacity of 23.27 cm³/g.
Porous MOF 3Cd(II)CO₂Adsorption capacity of 17.67 cm³/g.

Applications in Advanced Materials Science

Development of Functional Materials Based on 3-[(Pyridin-4-yl)amino]benzoic Acid Derivatives

The structural features of this compound allow for the creation of a variety of derivatives with tailored properties for specific applications. The pyridine (B92270) nitrogen, the carboxylic acid group, and the amine linker all serve as active sites for chemical modification and intermolecular interactions.

Optoelectronic Materials and Devices

While direct research on the optoelectronic properties of this compound is limited, the broader class of molecules containing pyridine and carboxylic acid functionalities is of significant interest in the design of metal-organic frameworks (MOFs) and coordination polymers with tunable optical and electronic properties. The coordination of such ligands with metal centers can lead to new photophysical and photochemical behaviors that are not present in the isolated molecules. rsc.org

For instance, the introduction of a pyridine group into MOFs can enrich the cluster chemistry of the metal ions and allow for the synthesis of frameworks with specific properties. rsc.org Derivatives of this compound could be employed as ligands in the synthesis of pyrene-based MOFs, which have shown promise in luminescence and photocatalytic applications due to their unique optical and electronic properties. rsc.org The functionalization of the core molecule could lead to materials with enhanced and red-shifted photoluminescence compared to the free ligand. nih.gov

Sensing Materials for Chemical and Biological Analytes

The development of sensors based on this compound derivatives can be envisioned through several mechanisms. The pyridine nitrogen atom can act as a binding site for specific metal ions, leading to a change in the optical or electrochemical properties of the material, which can be harnessed for sensing applications. Furthermore, the functionalization of graphene oxide with aminobenzoic acid has been shown to create materials with enhanced sensing capabilities. nih.gov

Metal-organic frameworks built from ligands similar to this compound have demonstrated potential in gas adsorption and separation, which is a fundamental aspect of chemical sensing. For example, a MOF synthesized from 3-nitro-4-(pyridin-4-yl)benzoic acid exhibited good selectivity for the separation of CO2 over N2. nih.gov This suggests that MOFs incorporating this compound or its derivatives could be designed as selective gas sensors.

Supramolecular Gels and Liquid Crystals

The formation of supramolecular gels and liquid crystals is often driven by non-covalent interactions such as hydrogen bonding. The this compound molecule possesses both a hydrogen bond donor (the carboxylic acid and the amino group) and a hydrogen bond acceptor (the pyridine nitrogen and the carbonyl oxygen), making it an ideal candidate for the self-assembly into higher-order structures.

The interaction between a pyridine moiety and a carboxylic acid is a well-known and robust synthon in supramolecular chemistry, capable of forming extended 1-D and 2-D architectures. researchgate.net The combination of these interactions can lead to the formation of supramolecular polymers and gels. nih.gov Research on related systems of alkylpyridines and benzoic acids has shown the formation of hydrogen-bonded mesogens that exhibit room-temperature liquid-crystalline phases and electro-optic effects. nih.gov

Advanced Coatings and Corrosion Inhibition

The presence of nitrogen and oxygen atoms, along with an aromatic system, suggests that this compound could be an effective corrosion inhibitor for various metals and alloys.

Adsorption Mechanisms on Metal Surfaces

The effectiveness of organic corrosion inhibitors is primarily due to their ability to adsorb onto the metal surface, forming a protective barrier. For this compound, several adsorption mechanisms are plausible. The lone pair of electrons on the nitrogen atoms (both in the pyridine ring and the amino linker) and the oxygen atoms of the carboxylic acid can be shared with the vacant d-orbitals of the metal, leading to chemisorption. Additionally, the aromatic rings can interact with the metal surface through π-electron donation.

Studies on similar compounds, such as aminobenzoic acid isomers, have shown that they can inhibit the corrosion of mild steel in acidic media. The adhesion of the inhibitor monolayer to the metal surface occurs through chemical bonding between the carboxyl group and the positively charged metal surface. researchgate.netasianpubs.org The inhibition efficiency of aminobenzoic acids often follows the order ortho > meta > para, indicating that the position of the functional groups plays a crucial role in the adsorption process. asianpubs.org

Electrochemical Characterization of Protective Layers

Electrochemical techniques are essential for characterizing the protective layers formed by corrosion inhibitors. Polarization measurements can determine whether an inhibitor acts on the anodic, cathodic, or both reactions. For related pyridine and aminobenzoic acid derivatives, studies have shown them to be mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) provides information on the resistance and capacitance of the protective layer. An increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor are indicative of the formation of an adsorbed protective film on the metal surface. The electrochemical behavior of p-aminobenzoic acid has been studied, revealing irreversible reduction processes and the potential for electropolymerization to form conducting polymers, which could also serve as protective coatings. asianpubs.orgresearchgate.net

Parameter Finding for Related Compounds Potential Implication for this compound
Inhibition Efficiency Aminobenzoic acid isomers show significant corrosion inhibition for mild steel in acidic media. asianpubs.org Pyrazole (B372694) derivatives can achieve over 90% efficiency. nih.govLikely to be an effective corrosion inhibitor due to the presence of N and O heteroatoms and aromatic rings.
Inhibition Type Schiff bases derived from 4-aminobenzoic acid act as mixed-type inhibitors. researchgate.netExpected to function as a mixed-type inhibitor, retarding both anodic and cathodic processes.
Adsorption Isotherm Adsorption of pyrazole derivatives on metal surfaces follows the Freundlich model, suggesting heterogeneous surface interactions. nih.govAdsorption is likely to be a key part of the inhibition mechanism, potentially following a standard isotherm model.

Computational Insights into Inhibitor-Surface Interactions

While direct computational studies on the interaction of this compound with specific surfaces are not extensively documented, insights can be drawn from computational analyses of similar molecules containing carboxylic acid and pyridine functionalities. Computational chemistry, particularly through methods like Hirshfeld surface analysis and electron density calculations, provides a powerful tool to understand and predict the nature of inhibitor-surface interactions.

For instance, studies on cocrystals of carboxylic acids and pyridines reveal that hydrogen bonding is a dominant stabilizing force, accounting for a significant portion of the total surface interactions. orgchemres.org In the context of surface science, these computational models can predict how a molecule like this compound would adsorb onto a metal surface. The carboxylic acid group can form strong interactions with metal oxides, while the pyridine nitrogen can coordinate with metal atoms. The aromatic rings can also contribute to adsorption through π-π stacking interactions with the surface.

Furthermore, in silico docking studies on related aminobenzoic acid derivatives have been used to elucidate binding modes with biological targets, such as enzymes. nih.gov These studies calculate binding free energies and identify key residues for macromolecule-ligand binding. A similar approach could be used to model the interaction of this compound with a metal surface, identifying the most favorable adsorption sites and conformations. This would be invaluable for designing more effective corrosion inhibitors or understanding surface-mediated catalytic processes.

The following table summarizes the types of computational analyses that could be applied to understand the inhibitor-surface interactions of this compound:

Computational MethodInsights GainedRelevant Functional Groups
Hirshfeld Surface AnalysisQuantification of intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).Carboxylic acid, Pyridine
Electron Density AnalysisMapping of charge distribution and electrostatic potential to identify sites for surface interaction.Carboxylic acid, Pyridine
In Silico DockingPrediction of binding modes, adsorption energies, and key interaction sites on a surface.Entire Molecule
Molecular DynamicsSimulation of the dynamic behavior of the inhibitor on the surface over time.Entire Molecule

Catalytic Applications of Metal-Organic Frameworks and Coordination Complexes

The bifunctional nature of this compound, with its pyridyl and carboxylate groups, makes it an excellent candidate as a linker molecule for the construction of metal-organic frameworks (MOFs) and coordination complexes with catalytic applications. researchgate.netnih.gov The pyridine nitrogen can coordinate to a metal center, while the carboxylate group can bridge multiple metal ions, leading to the formation of extended, porous structures. bath.ac.ukresearchgate.net

Heterogeneous Catalysis in Organic Reactions

Coordination complexes and MOFs derived from ligands similar to this compound have shown significant promise in heterogeneous catalysis. For example, palladium(II) complexes with pyridine-based ligands have been successfully employed as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The electronic properties of the pyridine ligand can influence the catalytic activity of the metal center. nih.govacs.org

Similarly, iridium complexes with pyridine ligands have been used as heterogeneous catalysts for the hydroboration of pyridines. nsf.govacs.org These catalysts can be supported on materials like sulfated zirconium oxide to enhance their stability and recyclability. nsf.govacs.org The use of this compound as a ligand could offer a means to tune the electronic environment of the metal center and immobilize the catalyst within a porous framework.

The table below presents examples of catalytic reactions where coordination complexes with pyridine-like ligands have been utilized:

Catalyst TypeReactionRole of Pyridine Ligand
Palladium(II) ComplexesSuzuki-Miyaura CouplingModulates electronic properties of the metal center.
Palladium(II) ComplexesHeck CouplingInfluences catalyst stability and activity.
Iridium ComplexesPyridine HydroborationCoordinates to the metal center, facilitating the catalytic cycle.

Photocatalytic Degradation and Energy Conversion

The combination of a photoactive organic linker and a metal center in MOFs and coordination polymers can lead to materials with interesting photocatalytic properties. rsc.orgrsc.org These materials can be designed to absorb light and generate electron-hole pairs, which can then be used to drive chemical reactions such as the degradation of organic pollutants or the conversion of solar energy. rsc.org

MOFs containing pyridine derivatives have been investigated for the photocatalytic degradation of organic dyes. researchgate.net The pyridine moiety can act as an antenna to absorb light, and the porous structure of the MOF allows for the diffusion of reactants and products. In some cases, the introduction of pyridine derivatives into a MOF structure can induce photoinduced electron transfer, leading to long-lived charge-separated states that are beneficial for photocatalysis and energy conversion. nih.gov

Furthermore, precious metal-supported titanium dioxide catalysts have been used for the synergistic photocatalytic degradation of pyridine itself, indicating the potential for pyridine-containing compounds to play a role in such processes. nih.gov The development of MOFs and coordination polymers using this compound as a linker could lead to new materials for environmental remediation and renewable energy applications.

The following table outlines potential photocatalytic applications for materials derived from this compound:

ApplicationMechanismPotential Advantage
Degradation of Organic PollutantsGeneration of reactive oxygen species upon light absorption.High surface area and tunable porosity of MOFs.
Solar Energy ConversionPhotoinduced electron transfer to generate charge-separated states.Enhanced light absorption and charge separation efficiency.
Water SplittingUse as a photosensitizer in combination with a co-catalyst.Tunable electronic properties of the organic linker.

An in-depth review of available scientific literature reveals a notable lack of specific research into the biological and biochemical interactions of the chemical compound this compound. While the structural motif of a pyridinylamino-substituted benzoic acid is present in various pharmacologically active molecules, detailed mechanistic studies focusing solely on this specific isomer are not readily found in the public domain.

Consequently, a comprehensive exploration of its molecular mechanisms of cellular interactions and the identification of its specific molecular targets, as requested, cannot be constructed based on current, publicly accessible research data. The necessary experimental evidence regarding its effects on cell proliferation, apoptosis, DNA repair, enzyme inhibition, and receptor binding is not available to populate the detailed sections and data tables as outlined.

Further research would be required to elucidate the specific biological and biochemical properties of this compound. Such studies would need to investigate its potential effects in various cellular and biochemical assays to generate the data required for a thorough mechanistic analysis. Without such primary research, any discussion on its biological activity would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Exploration of Biological and Biochemical Interactions Mechanistic Focus

Identification and Characterization of Molecular Targets

Protein-Ligand Interaction Studies through Biophysical Methods

Biophysical techniques are crucial in elucidating the binding mechanisms of small molecules to their protein targets. While specific biophysical data for 3-[(Pyridin-4-yl)amino]benzoic acid is scarce, studies on analogous aminopyridine-based inhibitors provide a clear picture of how this scaffold interacts with protein kinases.

For instance, X-ray crystallography has been instrumental in visualizing the binding modes of aminopyridine derivatives within the ATP-binding pocket of various kinases. A common theme is the formation of one or more hydrogen bonds between the aminopyridine nitrogen and the backbone amide of a "hinge" residue in the kinase. For example, in studies of Nek2 inhibitors, the switch from an aminopyrazine to an aminopyridine scaffold led to a significant increase in inhibitory potency, which was attributed to this critical hinge interaction. researchgate.net Similarly, in the context of CDK9 inhibitors, the 2-aminopyridine (B139424) fragment of the inhibitor NVP-2 was observed to form dual hydrogen bonds with the Cys106 residue in the hinge region of the CDK9 active pocket. nih.gov

Molecular dynamics simulations and other computational methods further complement experimental data by predicting binding affinities and identifying key intermolecular interactions that contribute to the stability of the protein-ligand complex.

Design Principles for Bioactive Scaffolds

The design of bioactive molecules based on the this compound scaffold is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and rational design.

Structure-Activity Relationships for Specific Biological Pathways

Structure-activity relationship (SAR) studies on aminopyridine derivatives have generated a wealth of data that informs the design of new, more potent, and selective inhibitors. These studies systematically modify the core scaffold and evaluate the impact on biological activity.

For example, in the development of inhibitors for the receptor tyrosine kinase ROS1, a series of 2-aminopyridine derivatives were synthesized and tested. exlibrisgroup.com These studies revealed that the introduction of a spiro group could significantly enhance activity against drug-resistant mutants. exlibrisgroup.com In another instance, SAR studies on 3,5-disubstituted pyridin-2(1H)-ones for the treatment of pain showed that introducing a (pyridin-4-yl)amino group at the 5-position could improve anti-allodynic activity. researchgate.net Further modifications, such as replacing the amine linker with an amide or ether, helped to delineate the structural requirements for analgesic activity. nih.gov

The following table summarizes the inhibitory activities of selected aminopyridine derivatives against various protein kinases, illustrating the impact of structural modifications on potency.

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
Aminopyridine HybridNek2120para-substituted phenyl ring researchgate.net
Aminopyridine HybridNek2210meta-substituted phenyl ring researchgate.net
(R)-21Nek222Optimized aminopyridine scaffold researchgate.net
Spiro derivative C01CD74-ROS1G2032R42.3Spiro group introduction exlibrisgroup.com
NVP-2 analog 7CDK965Merged 2-aminopyridine and ZBG moiety nih.gov
NVP-2 analog 7HDAC640Merged 2-aminopyridine and ZBG moiety nih.gov

Rational Design of Derivatives with Enhanced Target Affinity

Rational drug design leverages the understanding of protein-ligand interactions to create new molecules with improved properties. For aminopyridine-based scaffolds, this often involves modifying the core to enhance binding affinity, improve selectivity, or overcome drug resistance.

A notable example is the rational design of dual inhibitors, such as those targeting both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). nih.gov By merging the pharmacophoric elements of a CDK9 inhibitor (containing a 2-aminopyridine scaffold) and an HDAC inhibitor, researchers developed a single molecule with potent activity against both targets. nih.gov This approach highlights the versatility of the aminopyridine core in the design of multi-targeted agents.

Similarly, in the fight against drug resistance in cancer, rational design has been used to develop novel 2-aminopyridine derivatives that are effective against mutated kinases, such as ROS1 and ALK. exlibrisgroup.com By using molecular simulations to predict how structural changes would affect binding to the mutated target, scientists were able to design compounds that could overcome the resistance mechanisms. exlibrisgroup.com

Exploration of Potential Biological Applications (e.g., anti-inflammatory, antimicrobial, anticancer through target engagement)

The aminopyridine scaffold has been explored for a wide range of therapeutic applications, driven by its ability to engage with various biological targets.

Anticancer Activity: The most prominent application of aminopyridine derivatives is in oncology, primarily as kinase inhibitors. By targeting kinases that are overactive in cancer cells, these compounds can inhibit tumor growth and survival. For example, derivatives of the aminopyridine scaffold have been developed as inhibitors of Nek2, a kinase involved in cell cycle progression, and ROS1/ALK, which are key drivers in certain types of lung cancer. researchgate.netexlibrisgroup.com Furthermore, the development of dual CDK/HDAC inhibitors showcases a strategy to tackle cancer through multiple mechanisms. nih.gov

Anti-inflammatory Activity: The role of kinases in inflammatory signaling pathways makes them attractive targets for anti-inflammatory drugs. While direct evidence for the anti-inflammatory properties of this compound is limited, related aminopyrimidine derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6). mdpi.com This suggests that the broader class of compounds may have potential in treating inflammatory conditions.

Antimicrobial Activity: The aminopyridine scaffold has also been investigated for its antimicrobial properties. For example, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a compound containing a pyridin-4-yl moiety, has demonstrated potent activity against various bacterial and fungal strains. researchgate.netexlibrisgroup.com Other studies have explored pyridine (B92270) derivatives for their activity against a range of pathogens, including Mycobacterium tuberculosis. rsc.orgnih.gov

Future Research Directions and Outlook

Emerging Synthetic Strategies and Sustainable Production Methods

Future synthetic efforts for 3-[(Pyridin-4-yl)amino]benzoic acid and its derivatives are likely to focus on efficiency, sustainability, and the generation of diverse compound libraries.

Photocatalysis in C-N Bond Formation: Traditional cross-coupling methods for creating the diarylamine bond, while effective, often require harsh conditions and expensive metal catalysts. Visible-light photocatalysis is emerging as a powerful and milder alternative for C-N bond formation. princeton.edursc.orgpolyu.edu.hkprinceton.edu This strategy uses light to drive reactions, often at room temperature, and can enable novel bond formations that are challenging with conventional methods. princeton.edu Future research could develop specific photocatalytic protocols for the coupling of 4-aminopyridine (B3432731) with 3-halobenzoic acids, potentially reducing waste and improving energy efficiency. Some approaches are even exploring photocatalyst-free methods, harnessing light directly to enable C-N bond formation. rsc.org

Continuous Flow Chemistry: The pharmaceutical industry is increasingly adopting continuous flow chemistry for the synthesis of active pharmaceutical ingredients (APIs). chemicalindustryjournal.co.uknih.govpharmacompass.comrsc.orgresearchgate.net This technology offers superior control over reaction parameters, enhanced safety for hazardous reactions, and easier scalability compared to traditional batch processing. chemicalindustryjournal.co.uknih.gov Implementing a flow synthesis for this compound could streamline its production, allowing for rapid optimization and on-demand manufacturing. rsc.org

Sustainable and Biocatalytic Approaches: There is a growing emphasis on green chemistry in pharmaceutical production. For the aminobenzoic acid portion of the molecule, biosynthesis methods are being explored as an alternative to petroleum-based synthesis. mdpi.com These methods use microorganisms to produce compounds like aminobenzoic acid from simple, renewable carbon sources such as glucose, thereby reducing environmental impact. mdpi.commdpi.com While direct biosynthesis of the final compound is complex, the development of sustainable routes for key starting materials is a significant step forward.

Synthetic StrategyPotential Advantages for this compound
Photocatalysis Milder reaction conditions, reduced metal waste, novel reactivity. princeton.edursc.org
Flow Chemistry Enhanced safety, scalability, and process control. chemicalindustryjournal.co.uknih.gov
Biosynthesis Use of renewable feedstocks, reduced pollution for key intermediates. mdpi.comgoogle.com

Advanced Characterization Techniques for Complex Structures

As more complex analogs and crystalline forms of this compound are developed, advanced analytical techniques will be crucial for their unambiguous characterization.

Multidimensional NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) is fundamental, complex derivatives and isomeric products will necessitate the use of advanced 2D NMR techniques. numberanalytics.comnumberanalytics.comresearchgate.netipb.pt Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can elucidate detailed connectivity within the molecule, confirming the precise structure and identifying subtle differences between related compounds. numberanalytics.comipb.pt These techniques are invaluable for characterizing the products of new synthetic reactions and for structural confirmation of metabolites.

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS is a powerful technique that separates ions based not only on their mass-to-charge ratio but also on their size and shape (collision cross-section). frontiersin.orgresearchgate.netazom.comnih.govtandfonline.com This provides an additional dimension of separation, making it particularly useful for distinguishing between isomers that are indistinguishable by mass spectrometry alone. frontiersin.orgazom.com For a molecule like this compound, which has isomeric analogs (e.g., 2- or 4-[(pyridin-yl)amino]benzoic acids), IM-MS could be critical for quality control and for studying complex mixtures.

Characterization TechniqueApplication for this compound
2D NMR (COSY, HSQC, HMBC) Unambiguous structure elucidation of complex derivatives and reaction products. researchgate.netipb.pt
Ion Mobility-MS Separation and identification of isomers, conformers, and complex mixtures. frontiersin.orgresearchgate.netnih.gov

Integration of Machine Learning and AI in Computational Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govresearchgate.netbenthamdirect.com

Predictive SAR and QSAR Models: For kinase inhibitors, AI-driven platforms can analyze vast datasets of chemical structures and their biological activities. nih.govbenthamdirect.comacs.org By applying machine learning algorithms, researchers can build robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netoncodesign-services.comresearchgate.netnih.govnih.govcas.org These models can predict the activity of novel, un-synthesized analogs of this compound, allowing chemists to prioritize the most promising candidates for synthesis and testing. This significantly reduces the time and cost associated with traditional trial-and-error approaches. oncodesign-services.com

De Novo Drug Design: Generative AI models can go a step further by designing entirely new molecules optimized for specific properties. nih.govbenthamdirect.com By learning from the structural features of known kinase inhibitors and the specific requirements of a target's binding site, these models can propose novel derivatives of the this compound scaffold with potentially higher potency and selectivity.

Precision Medicine Applications: AI can also be used to predict which cancer types or patient populations are most likely to respond to a particular kinase inhibitor. nih.gov By integrating data from genomics, proteomics, and clinical trials, systems like CancerOmicsNet can guide the clinical development of new drugs, matching them to the specific molecular profile of a tumor. nih.gov

AI/ML ApplicationRole in Developing this compound Analogs
QSAR Modeling Predicts biological activity of new designs to prioritize synthesis. oncodesign-services.comnih.govnih.gov
Generative Models Designs novel molecules with optimized properties for potency and selectivity. nih.govbenthamdirect.com
Precision Oncology Platforms Identifies cancer types and patient populations most likely to benefit from treatment. nih.gov

Diversification of Applications in Untapped Research Areas

While the primary application of a this compound scaffold is likely in oncology as a kinase inhibitor, its chemical features may lend themselves to other areas of research.

Emerging Kinase Targets: The human kinome is vast, and many kinases are still being explored as therapeutic targets for a range of diseases beyond cancer, including autoimmune disorders, inflammatory conditions, and neurodegenerative diseases. nih.govnih.gov For instance, inhibitors of Janus kinases (JAK) are used to treat autoimmune diseases, and research into targets like TRAF2 and NCK-interacting protein kinase (TNIK) is showing potential for conditions like pulmonary fibrosis. nih.govwikipedia.org Future research could screen this compound and its analogs against a broader panel of kinases to uncover new therapeutic indications. acs.orgprnewswire.com

Materials Science: Organic molecules with pyridine (B92270) and carboxylic acid groups can participate in hydrogen bonding and metal coordination. This opens up possibilities for their use in creating metal-organic frameworks (MOFs) or other functional materials. The specific electronic properties conferred by the diarylamine linkage could also be explored for applications in organic electronics or as components of chemical sensors.

Synergistic Approaches in Multidisciplinary Research

The future of drug development lies in the convergence of different scientific disciplines. Combining the medicinal chemistry of this compound with other fields could unlock new therapeutic paradigms.

Nanotechnology-Based Drug Delivery: Many promising small-molecule drugs suffer from poor solubility or unfavorable pharmacokinetics. Nanotechnology offers a solution by encapsulating or conjugating drugs to nanocarriers like liposomes or polymeric nanoparticles. researchgate.netnih.govnih.govcreative-biolabs.comresearchgate.netmdpi.commdpi.comnih.govuniquescientificpublishers.comnih.gov This can improve drug delivery to the target site, reduce systemic toxicity, and enhance therapeutic efficacy. researchgate.netnih.gov Future work could involve formulating this compound into nanoparticle systems, potentially decorated with targeting ligands to further increase specificity for cancer cells. nih.govnih.gov

Combination Therapies: Co-administering multiple therapeutic agents is a cornerstone of modern cancer treatment. nih.gov A synergistic approach could involve combining a this compound-based kinase inhibitor with other anticancer drugs. Nanocarriers can be engineered to co-deliver multiple drugs in a specific ratio, ensuring they reach the tumor cells simultaneously to exert a synergistic effect. nih.gov This strategy can enhance efficacy and help overcome drug resistance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(Pyridin-4-yl)amino]benzoic acid, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 3-aminobenzoic acid and 4-pyridyl derivatives under acidic conditions. For example, substituting the amine group with pyridinyl moieties often requires refluxing in polar aprotic solvents (e.g., DMF) with catalytic acids like methanesulfonic acid . Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with gradients of ethyl acetate and hexane. Purity verification should combine HPLC (≥95% purity) and melting point analysis (expected range: 280–295°C based on structurally similar compounds) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from DMSO or methanol. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) typically yields R factors < 0.05 . SHELX software (SHELXL for refinement, SHELXS for structure solution) is widely used due to its robustness in handling hydrogen bonding and torsional parameters. Key metrics include mean σ(C–C) < 0.005 Å and data-to-parameter ratios > 15:1 .

Advanced Research Questions

Q. How can this compound be functionalized for metal-organic framework (MOF) design, and what properties should be monitored?

  • Methodological Answer : The carboxylic acid group enables coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) to form MOFs. Solvothermal synthesis at 80–120°C in DMF/water mixtures is common. Post-synthetic modification (e.g., introducing sulfonyl or pyrimidinyl groups) enhances porosity or luminescence . Characterization requires BET surface area analysis, photoluminescence spectroscopy, and PXRD to confirm framework integrity. Contradictions in emission spectra may arise from solvent residues, necessitating TGA-DSC to rule out thermal degradation .

Q. What strategies resolve contradictory NMR data in derivatives of this compound?

  • Methodological Answer : Aromatic proton splitting patterns (e.g., para-substituted pyridines) can overlap in ¹H NMR. Use 2D techniques like HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations between the pyridinyl NH (δ 8.5–9.0 ppm) and carbonyl carbons (δ 170–175 ppm) confirm hydrogen bonding. Cross-validation with SCXRD data (e.g., bond lengths < 1.35 Å for C–N groups) resolves ambiguities .

Q. How do substituents on the pyridinyl ring affect the compound’s bioactivity, and what assays validate these effects?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃ at the pyridinyl 5-position) enhance binding to enzymes like SARS-CoV-2 Mpro, as shown in IC₅₀ assays . Introduce substituents via Ullmann coupling or Suzuki-Miyaura reactions. Validate using fluorescence-based activity assays (e.g., HyCoSuL libraries) and molecular docking to compare binding affinities. Contradictions in activity data may stem from steric hindrance; mitigate via MD simulations to assess conformational flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.